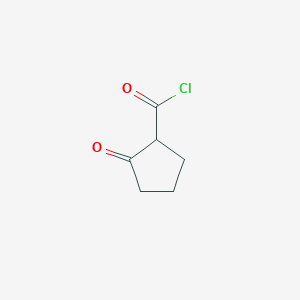

2-Oxocyclopentanecarbonyl chloride

Description

BenchChem offers high-quality 2-Oxocyclopentanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxocyclopentanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUOMBDYGGBVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664492 | |

| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22158-77-6 | |

| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Transient Electrophile: A Technical Guide to 2-Oxocyclopentanecarbonyl Chloride

Executive Summary

2-Oxocyclopentanecarbonyl chloride (also known as 2-chlorocarbonylcyclopentanone) is a highly reactive, bifunctional

This guide addresses the specific challenges of working with this "transient intermediate." It is designed for medicinal chemists and process engineers who need to utilize the unique cyclopentane scaffold without succumbing to the compound's inherent instability. The protocols below prioritize in situ generation and immediate trapping to ensure high yields and reproducibility.

Part 1: Chemical Identity & The Instability Paradox

The core challenge with 2-oxocyclopentanecarbonyl chloride is its dual electrophilic nature. It possesses both a ketone and an acid chloride functionality separated by a single carbon (

Structural Dynamics

-

Keto-Enol Tautomerism: The

-proton is highly acidic ( -

Ketene Formation: Under basic conditions or thermal stress, the compound can eliminate HCl to form a highly reactive ketene intermediate.

-

Dimerization (The Failure Mode): If left to stand,

-keto acid chlorides self-condense to form pyranone derivatives (dimers). This is the primary cause of "black tar" formation in scale-up attempts.

Physical Properties (Precursor vs. Intermediate)

| Property | 2-Oxocyclopentanecarboxylic Acid (Precursor) | 2-Oxocyclopentanecarbonyl Chloride (Intermediate) |

| CAS Number | 50882-16-1 | Not Assigned / Transient |

| State | Solid / Crystalline Powder | Yellow/Orange Oil (in solution) |

| Stability | Stable at Room Temp | Unstable (Decomposes >0°C or upon concentration) |

| Reactivity | Weak Nucleophile (Enol) | Potent Electrophile |

| Storage | Desiccated, Cool | Do Not Store (Use immediately) |

Part 2: Synthesis & Handling Protocols

Core Directive: Never attempt to distill 2-oxocyclopentanecarbonyl chloride. It must be generated in solution and reacted immediately.

Protocol A: Mild In Situ Generation (Oxalyl Chloride Method)

Recommended for small-scale (mg to g) medicinal chemistry applications where purity is paramount.

Rationale: Oxalyl chloride allows for gas evolution (

Reagents:

-

2-Oxocyclopentanecarboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Dimethylformamide) (0.05 equiv - Catalyst)

-

DCM (Dichloromethane) (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve 2-oxocyclopentanecarboxylic acid in anhydrous DCM. Cool to 0°C in an ice bath.

-

Activation: Add the catalytic amount of DMF.

-

Chlorination: Add oxalyl chloride dropwise over 15 minutes. Caution: Vigorous gas evolution (

). -

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Visual Check: The solution should turn from colorless to a pale yellow/orange. If it turns dark brown/black, decomposition has occurred (temperature was too high).

-

-

Concentration (Optional but Risky): If excess oxalyl chloride must be removed, use a rotary evaporator at <20°C with high vacuum for <5 minutes. Preferably, skip this and use the solution directly.

Protocol B: Scale-Up Generation (Thionyl Chloride Method)

Recommended for process chemistry where cost is a driver and downstream purification is robust.

Reagents:

-

2-Oxocyclopentanecarboxylic acid[1]

-

Thionyl Chloride (

) (Excess, used as solvent or 2.0 equiv in Toluene)

Workflow:

-

Suspend the acid in Toluene.

-

Add

slowly at room temperature. -

Heat to 40-50°C (Do not reflux). Monitor by GC-MS (look for methyl ester aliquot).

-

Once conversion is complete, apply vacuum to remove excess

and -

Immediate Use: Cannulate the resulting acid chloride solution directly into the nucleophile mixture.

Part 3: Reactivity & Applications

Once generated, the chloride is a versatile "warhead" for diversely functionalizing the cyclopentane ring.

Nucleophilic Acyl Substitution (Amide/Ester Formation)

The most common application is coupling with amines to form 2-oxocyclopentanecarboxamides.

-

Critical Control: Use a non-nucleophilic base (DIPEA or Pyridine) to scavenge HCl.

-

Side Reaction: If the amine is too basic, it may deprotonate the

-carbon, leading to enolate polymerization.

Heterocyclization (The "Swiss Army Knife" Reaction)

The 1,3-dicarbonyl-like nature (masked) allows for condensation with binucleophiles to form fused heterocycles.

-

With Ureas/Thioureas: Forms bicyclic pyrimidines.

-

With Hydrazines: Forms bicyclic pyrazoles.

Friedel-Crafts Acylation

Reacting with electron-rich aromatics (e.g., thiophene, anisole) using

-

Note: This often requires the acid chloride to be pre-complexed with the Lewis Acid before adding the aromatic substrate to prevent self-reaction.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the critical divergence between successful activation and the failure modes (dimerization) that researchers must navigate.

Caption: Reaction pathway divergence. Success depends on rapid trapping of the red intermediate to prevent the dashed-line failure modes.

Part 5: Safety & Toxicology

-

Corrosivity: The acid chloride hydrolyzes instantly on contact with moisture to release HCl gas and the parent acid. It causes severe skin and eye burns.

-

Sensitization: Related acid chlorides are known skin sensitizers. All handling must occur in a fume hood.

-

Pressure Hazard: The generation step releases significant gas (

). Sealed vessels must have pressure relief or an inert gas bubbler outlet.

References

-

Vertex Pharmaceuticals. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.[2] WO2018032796A1. (Demonstrates acid chloride generation workflows).

-

SANOFI-SYNTHELABO. (2000). Process for the production of cyclopentyl 2-thienyl ketone.[4] WO2000049012A1. (Details Friedel-Crafts acylation using cyclopentanecarboxylic acid derivatives).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 298544, 2-Oxocyclopentanecarboxylic acid. (Precursor properties).

-

Clark, J. (2015). Reactions of Acyl Chlorides with Primary Amines.[5] Chemistry LibreTexts. (Mechanistic grounding for nucleophilic addition-elimination).

-

Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.[6] (Standard operating procedures for acid chloride coupling).

Sources

- 1. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Technical Whitepaper: 2-Oxocyclopentane-1-carbonyl chloride

Systematic Nomenclature, In-Situ Generation, and Synthetic Utility in Drug Discovery

Part 1: Nomenclature & Structural Analysis

Definitive IUPAC Designation The precise IUPAC name for the compound is 2-oxocyclopentane-1-carbonyl chloride .[1]

Structural Deconstruction

The molecule represents a bifunctional electrophile containing a cyclic ketone and an acyl chloride. The nomenclature priority is dictated by the acyl chloride group (

Chemo-Physical Properties & Stability Profile

As a

-

Enolization: Rapid tautomerization leading to reactive enol intermediates.

-

Elimination/Decarboxylation: Potential loss of HCl or CO/CO

(if derived from unstable precursors) to form ketenes. -

Self-Condensation: Dimerization driven by the nucleophilic enol attacking the electrophilic acyl chloride.

Expert Insight: While commercial samples exist, field experience dictates that for high-yield pharmaceutical intermediate synthesis, in-situ generation is superior to isolation. Isolating

-keto acid chlorides often results in purity degradation due to hydrolysis and polymerization upon storage.

Part 2: Synthesis & Generation Protocols

The synthesis of 2-oxocyclopentane-1-carbonyl chloride is most reliably achieved via the chlorination of 2-oxocyclopentanecarboxylic acid (CAS 50882-16-1).

Comparative Analysis of Chlorinating Agents

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |

| Mechanism | Nucleophilic substitution ( | Vilsmeier-Haack type (with DMF) |

| By-products | ||

| Temperature | Reflux often required | Room temperature or |

| Suitability | Moderate. Harsh conditions may degrade | Optimal. Milder; catalytic DMF allows lower temps. |

| Purification | Distillation (risky for this substrate) | Evaporation of volatiles (cleaner crude) |

Recommended Protocol: The Oxalyl Chloride/DMF Route

Rationale: This method avoids thermal stress, minimizing the risk of decarboxylation common in

Reagents:

-

Substrate: 2-oxocyclopentanecarboxylic acid (1.0 eq)

-

Reagent: Oxalyl chloride (1.2 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a dried round-bottom flask with

or Ar. -

Solvation: Dissolve 2-oxocyclopentanecarboxylic acid in anhydrous DCM (

concentration). -

Catalyst Addition: Add catalytic DMF. Note: A slight effervescence may occur.

-

Chlorination: Cool to

. Add oxalyl chloride dropwise over 20 minutes.-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Work-up (In-Situ): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at

. -

Utilization: Re-dissolve the crude yellow oil immediately in the reaction solvent for the subsequent coupling step.

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle for the mild generation of the acid chloride using Oxalyl Chloride and DMF.

Part 3: Reactivity & Applications in Drug Design

The 2-oxocyclopentane-1-carbonyl chloride scaffold serves as a versatile "linchpin" in diversity-oriented synthesis. Its reactivity is defined by two electrophilic sites: the acyl chloride (hard electrophile) and the ketone (can activate

1. Friedel-Crafts Acylation (Scaffold Construction)

A primary application is the synthesis of aryl-cyclopentyl ketones. For example, the synthesis of Cyclopentyl 2-thienyl ketone , a precursor in the synthesis of anesthetics (e.g., tiletamine analogs).

-

Reagents: Thiophene,

or -

Mechanism: The Lewis acid complexes with the acyl chloride to form an acylium ion, which performs an Electrophilic Aromatic Substitution (EAS) on the thiophene ring.

2. Heterocycle Formation (Spiro & Fused Systems)

Reaction with dinucleophiles (e.g., hydrazines, amidines) allows for the rapid construction of fused heterocycles.

-

Example: Reaction with hydrazine derivatives yields bicyclic pyrazolones.

Reaction Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing the bifunctional reactivity of the scaffold.

Part 4: Safety & Handling

-

Lachrymator: Like most acid chlorides, this compound hydrolyzes in moist air to release HCl gas, which is a severe respiratory and eye irritant.

-

Corrosive: Causes severe skin burns and eye damage.

-

Storage: If isolation is strictly necessary, store under inert gas (Ar) at -20°C. However, immediate use is the standard safety recommendation to prevent pressure buildup from decomposition gases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45081293, 2-Oxocyclopentanecarbonyl chloride. Retrieved from [Link][1]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack and Acid Chloride mechanisms).

- Martin, R. (2011).Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.

-

Amerigo Scientific. Product Data: 2-Oxocyclopentanecarbonyl chloride. Retrieved from [Link]

- Google Patents.Process for the production of cyclopentyl 2-thienyl ketone (WO2000049012A1).

Sources

2-Oxocyclopentanecarbonyl chloride CAS number 22158-77-6

Technical Whitepaper: 2-Oxocyclopentanecarbonyl Chloride in Heterocyclic Synthesis and Drug Discovery

Part 1: Executive Summary

2-Oxocyclopentanecarbonyl chloride (CAS 22158-77-6) is a high-value, bifunctional electrophile utilized in advanced organic synthesis and medicinal chemistry. Characterized by a highly reactive acyl chloride moiety adjacent to a ketone within a cyclopentane ring, it serves as a "linchpin" reagent for constructing fused heterocyclic systems and introducing lipophilic cyclopentyl pharmacophores.

Unlike simple acid chlorides, this compound exhibits complex reactivity due to keto-enol tautomerism and the potential for self-condensation. Its handling requires precise control over temperature and stoichiometry to prevent polymerization or decarboxylation. This guide provides a rigorous technical analysis of its properties, synthesis, and application in generating bioactive scaffolds such as pyrazolones, thiazoles, and spiro-cyclic amides.

Part 2: Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 2-Oxocyclopentane-1-carbonyl chloride |

| CAS Number | 22158-77-6 |

| Molecular Formula | C₆H₇ClO₂ |

| Molecular Weight | 146.57 g/mol |

| Appearance | Colorless to pale yellow liquid (fumes in air) |

| Solubility | Soluble in DCM, THF, Toluene; reacts violently with water/alcohols |

| Stability | Moisture sensitive; prone to decarboxylation if heated without stabilizers |

| Storage | Inert atmosphere (Ar/N₂), < -20°C, desiccated |

Part 3: Synthesis & Preparation Strategy

Due to the instability of the parent

Mechanism of Instability

The proximity of the carbonyl group at the C2 position increases the acidity of the C1 proton, facilitating enolization. This enol form can act as a nucleophile, leading to intermolecular self-condensation or polymerization. Furthermore, the acid chloride is susceptible to hydrolysis, reverting to the unstable

Recommended Synthetic Pathway

The most reliable route involves the mild chlorination of 2-oxocyclopentanecarboxylic acid using oxalyl chloride. Thionyl chloride (

Reagents:

-

Precursor: 2-Oxocyclopentanecarboxylic acid (CAS 50882-16-1) or its Potassium salt.

-

Chlorinating Agent: Oxalyl chloride (

). -

Catalyst: DMF (Dimethylformamide) - catalytic amount.[1]

-

Solvent: Anhydrous Dichloromethane (DCM).

Visualization: Synthesis Workflow

Caption: Controlled synthesis pathway minimizing thermal degradation risks.

Part 4: Reactivity & Applications

The core utility of CAS 22158-77-6 lies in its 1,3-electrophilic character . It possesses two electrophilic sites:

-

Hard Electrophile: The acyl chloride carbon (reacts first with amines/alcohols).

-

Soft Electrophile: The ketone carbonyl (reacts subsequently in cyclizations).

Synthesis of Fused Heterocycles

Reaction with binucleophiles (e.g., hydrazines, amidines, hydroxylamine) triggers a cascade sequence: N-acylation

-

Example: Reaction with Phenylhydrazine.

-

Step 1: Attack of the hydrazine

on the acyl chloride -

Step 2: Acid-catalyzed attack of the second nitrogen on the ketone

Dehydration

-

Drug Discovery Scaffolds

The cyclopentylcarbonyl motif is a bioisostere for phenyl or cyclohexyl groups, offering:

-

Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to aromatic rings.

-

Conformational Restriction: The ring locks the orientation of the carbonyl, potentially increasing binding affinity to receptors (e.g., GPCRs).

Part 5: Experimental Protocols

Protocol A: In Situ Generation and Amidation

Validates the reagent's formation by trapping with an amine.

Materials:

-

2-Oxocyclopentanecarboxylic acid (1.0 eq)[2]

-

Oxalyl chloride (1.2 eq)

-

DMF (2-3 drops)

-

Anhydrous DCM

-

Benzylamine (1.1 eq)

-

Triethylamine (

, 2.5 eq)

Methodology:

-

Activation: Dissolve the acid in DCM under Argon at 0°C. Add catalytic DMF.

-

Chlorination: Add oxalyl chloride dropwise over 15 mins. Gas evolution (

) will occur. Stir at 0°C for 1 hour until bubbling ceases. Note: Do not reflux. -

Evaporation (Optional but Risky): Ideally, use the solution directly. If concentration is needed, use high vacuum at <10°C.

-

Coupling: To the cold acid chloride solution, add a mixture of Benzylamine and

in DCM dropwise. The reaction is highly exothermic; maintain temp < 5°C. -

Workup: Quench with sat.

, extract with DCM, dry over -

Validation: Monitor disappearance of the acid chloride peak (

) and appearance of the amide carbonyl (

Visualization: Heterocycle Formation Mechanism

Caption: Cascade reaction mechanism for synthesizing fused pyrazolone scaffolds.

Part 6: Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage. The hydrolysis releases

gas, which is a respiratory irritant. -

Water Reactivity: Reacts violently with water. All glassware must be flame-dried.

-

Pressure Buildup: Synthesis generates

and

References

-

PubChem. (2025).[2] 2-Oxocyclopentanecarbonyl chloride (CAS 22158-77-6).[3][4][5] National Library of Medicine. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of -keto acid instability).

-

ChemSrc. (2025).[6] Cyclopentanecarbonyl chloride Derivatives and Suppliers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4524-93-0|Cyclopentanecarbonyl chloride|BLD Pharm [bldpharm.com]

- 4. Cyclopentanecarbonyl chloride | CAS#:4524-93-0 | Chemsrc [chemsrc.com]

- 5. 2-Oxocyclopentanecarbonyl chloride,(CAS# 22158-77-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-Oxocyclopentanecarbonyl Chloride

Topic: 2-Oxocyclopentanecarbonyl chloride molecular weight Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Molecular Characterization, Synthesis Protocols, and Application in Drug Discovery[1]

Executive Summary & Molecular Identity

2-Oxocyclopentanecarbonyl chloride (CAS: 22158-77-6) is a specialized bifunctional electrophile used primarily as a scaffold building block in medicinal chemistry. As a

While the user's query highlights the Molecular Weight (146.57 g/mol ) , this parameter is merely the starting point for stoichiometric calculations in complex organic synthesis. This guide moves beyond basic physical constants to address the stability challenges, synthesis logic, and downstream applications of this critical intermediate.

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Weight | 146.57 g/mol | Essential for molarity calculations in acylation reactions. |

| Molecular Formula | ||

| CAS Number | 22158-77-6 | Unique identifier for procurement and regulatory checks.[1][2] |

| Physical State | Liquid (typically) | Colorless to pale yellow; lacrymatory. |

| Boiling Point | ~100°C (at reduced pressure) | Predicted; tends to decompose at high temps. |

| Stability | Moisture Sensitive | Hydrolyzes rapidly to 2-oxocyclopentanecarboxylic acid, which may spontaneously decarboxylate. |

| SMILES | ClC(=O)C1CCCC1=O | Useful for chemoinformatics integration. |

Synthesis & Mechanistic Insight

The Challenge of -Keto Acid Derivatives

Synthesizing 2-oxocyclopentanecarbonyl chloride requires navigating the inherent instability of

Protocol: Chlorination via Thionyl Chloride ( )[4][5][6][7][8]

Reagents:

-

Substrate: 2-Oxocyclopentanecarboxylic acid (dried in vacuo).

-

Reagent: Thionyl Chloride (

, 1.2 equivalents). -

Catalyst: DMF (Dimethylformamide, catalytic amount ~1-2 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or -

Solvation: Dissolve the carboxylic acid substrate in anhydrous DCM. Cool to 0°C to mitigate exothermicity.

-

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is far more reactive than

alone, facilitating reaction at lower temperatures. -

Chlorination: Add

dropwise over 20 minutes. The evolution of -

Reflux: Allow the mixture to warm to room temperature. If evolution ceases, heat gently to reflux (40°C for DCM) for 1-2 hours.

-

Isolation: Remove solvent and excess

under reduced pressure. Do not distill at high temperature unless necessary, as

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack assisted chlorination mechanism, highlighting the critical activation step that allows this reaction to proceed without inducing thermal decarboxylation.

Caption: Catalytic conversion of the acid to the acid chloride via an activated chlorosulfite intermediate.

Applications in Drug Development

In pharmaceutical research, 2-oxocyclopentanecarbonyl chloride serves as a "privileged scaffold" precursor. Its dual functionality allows for the creation of heterocycles and complex amides found in bioactive molecules.

Key Reaction Pathways

-

Amide Coupling (Schotten-Baumann Conditions):

-

Reacts with primary/secondary amines to form 2-oxocyclopentanecarboxamides .

-

Relevance: These motifs are often explored as allosteric modulators in GPCR drug discovery.

-

-

Heterocyclization (Hantzsch-like Synthesis):

-

Reaction with thioureas or amidines can cyclize to form thiazole or pyrimidine derivatives fused to the cyclopentane ring.

-

Relevance: Used in the synthesis of 11

-HSD1 inhibitors (metabolic disease targets) and anticancer agents.[4]

-

-

-Functionalization:

-

The position

to the ketone (C1 and C3) remains acidic. Post-acylation, the ring can be further alkylated or halogenated to increase structural complexity.

-

Experimental Workflow: Scaffold Diversification

The following diagram maps the logical flow from the raw material to a potential drug candidate, emphasizing the decision nodes faced by a medicinal chemist.

Caption: Divergent synthesis pathways utilizing the acid chloride to generate distinct pharmacophores.

Safety & Handling Protocols

As a Senior Application Scientist, I must emphasize that the calculated Molecular Weight is only accurate for the intact molecule. Improper handling leads to rapid hydrolysis, altering the stoichiometry of your reaction.

-

Moisture Intolerance: The C1-acyl chloride bond is highly susceptible to hydrolysis. Store under Argon at -20°C.

-

Lacrymatory Agent: Like most acid chlorides, this compound releases HCl vapor upon contact with moist air, which is irritating to eyes and respiratory tracts. All handling must occur in a fume hood.

-

Stoichiometry Check: Before running a reaction, verify the quality of the reagent. If the liquid is cloudy or has a precipitate (likely the acid dimer), re-distill or add a slight excess (1.1 equiv) to account for hydrolyzed material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45081293, 2-Oxocyclopentanecarbonyl chloride. Retrieved from [Link]

- BenchChem.Application Note: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. (General reference for cyclopentyl-based synthesis workflows).

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[5][6][3][7] Retrieved from [Link]

-

Leonard, M. S. (2013).[8] Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing.[8] (Mechanism of acid chloride formation).[5][7][9]

Sources

- 1. 2-Oxocyclopentanecarbonyl chloride,(CAS# 22158-77-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 2-Oxocyclopentanecarbonyl chloride | C6H7ClO2 | CID 45081293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

Technical Guide: Synthesis and In-Situ Utilization of 2-Oxocyclopentanecarbonyl Chloride

The following technical guide details the synthesis and handling of 2-oxocyclopentanecarbonyl chloride .

-keto acid chlorides.Executive Summary & Strategic Analysis

2-Oxocyclopentanecarbonyl chloride (also referred to as 2-chlorocarbonylcyclopentanone) represents a class of highly reactive, electrophilic intermediates used in the synthesis of heterocycles, spiro-compounds, and pharmaceutical scaffolds.

The Stability Paradox:

The core challenge in synthesizing this molecule is the inherent instability of its precursor, 2-oxocyclopentanecarboxylic acid . As a

Recommended Pathway: This guide defines a "Generate-and-Trap" workflow:

-

Precursor Assembly: Dieckmann condensation of diethyl adipate.

-

Controlled Release: Hydrolysis of the ester at low temperature.

-

Neutral Chlorination: Conversion to the acid chloride using Oxalyl Chloride or Ghosez’s Reagent to prevent thermal degradation.

Synthesis Pathway Visualization

The following diagram illustrates the critical "Stability Cliff" where the pathway diverges between successful chlorination and irreversible decarboxylation.

Figure 1: The "Stability Cliff" mechanism showing the divergence between degradation (red) and successful synthesis (green).

Step-by-Step Experimental Protocol

Phase 1: Precursor Synthesis (Dieckmann Condensation)

The synthesis begins with the cyclization of diethyl adipate. This step is robust and yields the stable ester intermediate.

-

Reagents: Diethyl adipate (1.0 eq), Sodium ethoxide (1.1 eq), Toluene (Solvent).

-

Reaction: Intramolecular Claisen (Dieckmann) condensation.

Protocol:

-

Charge a flame-dried reactor with dry toluene and sodium ethoxide under

. -

Add diethyl adipate dropwise at reflux temperature (

). -

Distill off the ethanol formed during the reaction to drive the equilibrium forward.

-

Upon completion, cool to

and quench with glacial acetic acid. -

Perform aqueous workup and vacuum distillation to isolate ethyl 2-oxocyclopentanecarboxylate .

-

Yield Target: 75-85%

-

Boiling Point: ~102-104°C at 11 mmHg [1].

-

Phase 2: Controlled Hydrolysis (The Critical Step)

Caution: The free acid is thermally unstable. All operations must be performed below

Protocol:

-

Dissolve the ester in methanol.

-

Add 1.05 eq of KOH (aqueous solution) dropwise at

. Stir for 4-6 hours. -

Acidification: Slowly add cold 1M HCl until pH reaches ~3.0. Do not use concentrated acid, as local heating promotes decarboxylation.

-

Extract immediately with cold Dichloromethane (DCM).

-

Dry the organic layer over

at

Phase 3: In-Situ Chlorination (The "Soft" Approach)

Standard chlorinating agents like Thionyl Chloride (

Method A: The Oxalyl Chloride Route (Standard)

Oxalyl chloride allows chlorination at temperatures as low as

-

Cool the DCM solution of 2-oxocyclopentanecarboxylic acid to -20°C .

-

Add Oxalyl Chloride (1.2 eq) dropwise.

-

Add DMF (Dimethylformamide) (0.05 eq) as a catalyst.

-

Stir at

for 1 hour. Gas evolution ( -

Result: A solution of 2-oxocyclopentanecarbonyl chloride ready for immediate use.

Method B: The Ghosez’s Reagent Route (High Integrity)

For high-value pharmaceutical intermediates, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent generates acid chlorides under strictly neutral conditions, eliminating the risk of acid-catalyzed decarboxylation [2].

-

Add Ghosez’s Reagent (1.1 eq) to the acid solution at

. -

Stir for 30 minutes.

-

The byproduct is a neutral amide, and no acidic gas is evolved.

Comparison of Chlorination Agents

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( | Ghosez's Reagent |

| Reaction Temp | Reflux or RT (Too High) | ||

| Byproducts | Neutral Amide | ||

| Risk of Decarboxylation | High | Low | Minimal |

| Recommended? | No | Yes (Standard) | Yes (Premium) |

Downstream Application Workflow

Since the isolation of the acid chloride is not feasible, the downstream nucleophile (e.g., an amine for amide synthesis) must be added to the reaction vessel immediately after Phase 3.

Figure 2: The "One-Pot" downstream trapping protocol.

Protocol for Amidation:

-

Prepare a solution of the amine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.

-

Cannulate the cold (-20°C) acid chloride solution into the amine solution (inverse addition is preferred to keep the amine in excess).

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench with water and separate phases.

References

-

Mayer, R. et al. "Dieckmann Condensation of Adipates." Organic Syntheses, Coll. Vol. 2, p. 194.

-

Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition, Vol 8, Issue 5.

- Clayden, J., Greeves, N., Warren, S. "Acyl Chlorides and their Formation." Organic Chemistry, 2nd Edition, Oxford University Press. (General reference for Oxalyl Chloride mechanism).

- Wuts, P.G.M. "Protection for the Carboxyl Group." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.

Sources

- 1. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical properties of 2-Oxocyclopentanecarbonyl chloride

Status: Transient Reactive Intermediate | CAS: 22158-77-6[1]

Executive Summary

2-Oxocyclopentanecarbonyl chloride (also known as 2-chlorocarbonylcyclopentanone) is a highly reactive, electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly

Consequently, it is rarely isolated as a shelf-stable reagent.[1] This guide treats the compound as a Transient Reactive Intermediate (TRI) , focusing on its in situ generation, immediate validation, and controlled consumption to maximize yield and safety in drug development workflows.

Molecular Identity & Structural Dynamics[1][2]

| Attribute | Detail |

| IUPAC Name | 2-Oxocyclopentane-1-carbonyl chloride |

| CAS Registry Number | 22158-77-6 |

| Molecular Formula | C₆H₇ClO₂ |

| Molecular Weight | 146.57 g/mol |

| SMILES | C1CC(C(=O)C1)C(=O)Cl |

| Structural Class | Cyclic |

Stability & Tautomerism

The compound exists in a dynamic equilibrium that complicates isolation. The electron-withdrawing nature of the acyl chloride group increases the acidity of the

-

Keto Form: The primary reactive electrophile.

-

Enol Form: Stabilized by intramolecular hydrogen bonding but susceptible to O-acylation (dimerization).[1]

-

Decarboxylation Risk: Upon heating or exposure to moisture, the compound hydrolyzes to the

-keto acid, which spontaneously decarboxylates to cyclopentanone and CO₂.

Physical Properties Matrix

Note: Due to the compound's instability, experimental values for the pure isolated substance are rare. The values below represent a consensus of computed (Joback Method) and analogous experimental data.

| Property | Value (Predicted/Analogous) | Confidence Level | Context for Researchers |

| Physical State | Viscous Oil / Low-melting Solid | High | Likely solidifies at < -10°C. |

| Boiling Point | 228°C (760 mmHg) | Low (Theoretical) | Do not attempt to distill. Decomposes >50°C. |

| Density | 1.31 ± 0.1 g/cm³ | Medium | Denser than typical organic solvents (DCM, THF).[1] |

| Refractive Index | 1.48–1.50 | Medium | Useful for in-line process monitoring.[1] |

| Solubility | Reacts with protic solvents | High | Soluble in DCM, THF, Toluene, CHCl₃. |

| Flash Point | ~95°C | Low | Theoretical; treat as flammable.[1] |

Synthesis & Handling: The Self-Validating Protocol

Objective: Generate 2-oxocyclopentanecarbonyl chloride in situ from 2-oxocyclopentanecarboxylic acid and verify conversion without isolation.

Reagents & Equipment

-

Precursor: 2-Oxocyclopentanecarboxylic acid (CAS 50882-16-1).[1][2] Note: Store at -20°C.

-

Chlorinating Agent: Oxalyl Chloride (preferred over Thionyl Chloride to avoid heat).

-

Catalyst: N,N-Dimethylformamide (DMF) - anhydrous.[1]

-

Solvent: Dichloromethane (DCM) - anhydrous, degassed.[1]

Step-by-Step Methodology

Step 1: Setup (Inert Atmosphere) Purge a 2-neck round-bottom flask with dry Argon.[1] Charge with 2-oxocyclopentanecarboxylic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).[1] Cool to 0°C in an ice bath.

Step 2: Activation Add catalytic DMF (1-2 drops per 10 mmol).[1] Caution: This initiates the Vilsmeier-Haack type catalytic cycle.[1]

Step 3: Chlorination Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes.

-

Observation: Vigorous gas evolution (CO + CO₂).

-

Control: Maintain internal temperature < 5°C.[1]

Step 4: Reaction & Monitoring Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes.

-

Endpoint: Cessation of bubbling indicates consumption of the acid.

The "Quench-Check" Validation (Self-Validating System)

Because you cannot isolate the product to check purity, use this derivatization check:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench into 200 µL of anhydrous Methanol in a GC vial.

-

Analyze by GC-MS or TLC:

-

Target: Methyl 2-oxocyclopentanecarboxylate (Stable ester).[1]

-

Logic: If the acid chloride was formed, it will instantly convert to the methyl ester. If the precursor acid remains, it will not esterify under these mild conditions without a catalyst.

-

Result: >95% conversion to the methyl ester confirms the acid chloride is ready for the next step.

-

Reaction Pathway Visualization

The following diagram illustrates the synthesis, the critical instability node, and the validation loop.

Caption: Workflow for in situ generation, validation via methanol quench, and subsequent coupling of 2-oxocyclopentanecarbonyl chloride.

Applications in Drug Design

This intermediate is a "privileged structure" generator. It introduces the cyclopentanone ring with a handle for further functionalization.

-

Heterocycle Formation: Reaction with amidines or hydrazines yields fused bicyclic systems (e.g., pyrimidines, pyrazoles) common in kinase inhibitors.

-

Spirocyclic Scaffolds: The active methylene at the 2-position (alpha to both carbonyls) allows for subsequent alkylation, creating spiro-quaternary centers.[1]

-

Linker Chemistry: Used to attach the rigid, metabolic-resistant cyclopentyl ring to pharmacophores.[1]

Safety & Toxicology

-

Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin to form HCl.

-

Inhalation Hazard: Reacts with mucosal moisture to release HCl gas. Use only in a high-efficiency fume hood.[1]

-

Pressure Hazard: The generation reaction releases 2 moles of gas (CO, CO₂) for every mole of reagent. Ensure reaction vessel is properly vented to a scrubber.

References

-

Compound Identity & Computed Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45081293, 2-Oxocyclopentanecarbonyl chloride. Retrieved from [Link]

-

-

Synthesis of Beta-Keto Acid Derivatives

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for acid chloride synthesis mechanisms).

-

-

Validation Protocols (Analogous Methanol Quench)

-

Property Prediction Data

-

Cheméo. 2-Oxocyclopentanecarbonyl chloride Physical Properties. Retrieved from [Link]

-

Sources

Technical Monograph: 2-Oxocyclopentanecarbonyl Chloride

CAS: 22158-77-6 | Formula:

Executive Summary & Structural Logic

2-Oxocyclopentanecarbonyl chloride is a highly reactive, bifunctional electrophile used primarily as a scaffold building block in pharmaceutical synthesis. Unlike simple cycloalkane acid chlorides, this molecule possesses a

The structural tension between the acid chloride (C1) and the ketone (C2) creates two critical challenges for the researcher:

-

Thermodynamic Instability: The

-keto arrangement makes the molecule prone to spontaneous decarboxylation if hydrolyzed to the acid, and susceptible to dimerization. -

Ambident Electrophilicity: Nucleophilic attack can occur at the acyl chloride carbonyl (hard electrophile) or, under specific conditions, involve the enol tautomer.

This guide provides a rigorous protocol for the synthesis, handling, and application of this compound, prioritizing in situ generation to mitigate degradation risks.

Structural Analysis & Reactivity Profile

The -Keto Instability Factor

The defining feature of CAS 22158-77-6 is the acidic proton at the C1 position (between the two carbonyls). This proton is highly acidic (

Critical Warning: Upon exposure to moisture, the chloride hydrolyzes to 2-oxocyclopentanecarboxylic acid. As a

Tautomeric Equilibrium & Reactivity

The molecule exists in equilibrium between its keto and enol forms. This dictates the outcome of nucleophilic substitutions.

Figure 1: The keto-enol equilibrium dictates that base-catalyzed reactions must be carefully controlled to prevent self-condensation.

Synthesis Protocol: The "Gentle" Vilsmeier Approach

Standard Protocol Warning: Do not use Thionyl Chloride (

Recommended Method: Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack conditions). This method operates at

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Oxocyclopentanecarboxylic acid | 1.0 | Substrate | Dry thoroughly before use. |

| Oxalyl Chloride | 1.2 | Chlorinating Agent | Excess ensures conversion; forms gaseous byproducts ( |

| DMF (Dimethylformamide) | 0.05 | Catalyst | Forms the active Vilsmeier reagent (Chloroiminium ion). |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; 0.2M - 0.5M concentration. |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an inert gas inlet (

or -

Solvation: Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM under inert atmosphere. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Observation: Vigorous gas evolution (

) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Endpoint Monitoring: Aliquot quenching with methanol followed by TLC (check for methyl ester formation) or direct IR monitoring (disappearance of broad -OH stretch, appearance of acyl chloride C=O at ~1790

).

-

-

Workup (Telescoping):

-

Do not perform aqueous workup. Water will revert the product to the unstable acid.

-

Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at <30°C .

-

Redissolve the crude yellow oil immediately in the solvent required for the next step (e.g., THF, DCM).

-

Mechanistic Pathway (DOT Visualization)

Figure 2: The DMF-catalyzed pathway avoids thermal stress, preventing decarboxylation.

Applications in Drug Design

This scaffold is valuable for introducing a constrained ring system with dual functionality.

Heterocycle Formation

The 1,3-dicarbonyl-like relationship (if considering the chloride as a carbonyl equivalent) allows for the synthesis of fused heterocycles.

-

Reaction: Condensation with hydrazines or amidines.

-

Product: Fused pyrazoles or pyrimidines.

-

Relevance: These fused systems are common pharmacophores in kinase inhibitors and anti-inflammatory agents (e.g., Loxoprofen analogs).

Friedel-Crafts Acylation

The acid chloride can be used to acylate aromatics using Lewis acids (

-

Challenge: The ketone at C2 can complex with the Lewis acid, deactivating the reagent or causing rearrangement.

-

Solution: Use milder Lewis acids (

or

Safety & Handling Specifications

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves (double layer), goggles, and face shield. |

| Lachrymator | Irritating to respiratory tract. | Handle ONLY in a functioning fume hood. |

| Moisture Sensitive | Reacts violently with water to release HCl. | Store under Argon/Nitrogen. Use Schlenk lines. |

| Pressure Build-up | Decomposition releases | Do not store in sealed vessels for long periods without venting capability. |

Storage Recommendation: If isolation is absolutely necessary, store at -20°C under Argon. However, immediate use (telescoping) is the industry standard for data integrity.

References

-

ChemicalBook. (2024).[5] Oxalyl Chloride: Reactions and Applications.[5][6][7] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45081293, 2-Oxocyclopentanecarbonyl chloride.[3] Retrieved from [3]

-

Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids.[4][8] Retrieved from

-

Common Organic Chemistry. (2023). Acid to Acid Chloride: Oxalyl Chloride Method.[5][6][7][9][10] Retrieved from

-

BenchChem. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis. Retrieved from

Sources

- 1. 2-Oxocyclopentanecarbonyl chloride,(CAS# 22158-77-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 2-Oxocyclopentanecarbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 3. 2-Oxocyclopentanecarbonyl chloride | C6H7ClO2 | CID 45081293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 10. youtube.com [youtube.com]

Technical Whitepaper: Controlled Synthesis of 2-Oxocyclopentanecarbonyl Chloride

Executive Summary

The preparation of 2-oxocyclopentanecarbonyl chloride (CAS: N/A for pure isolate; derived from acid CAS 50882-16-1) represents a significant challenge in organic synthesis due to the inherent thermodynamic instability of its precursor, 2-oxocyclopentanecarboxylic acid . Unlike typical aliphatic carboxylic acids, this

This guide details a Low-Temperature Vilsmeier-Haack Activation Protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF). This method circumvents the thermal requirements of thionyl chloride reflux, preventing the "decarboxylation trap" and ensuring high-fidelity conversion for immediate in situ downstream applications.

Strategic Analysis: The -Keto Acid Paradox

The Thermodynamic Trap

The primary failure mode in this synthesis is not lack of reactivity, but the competing decomposition pathway.

-

Standard Acid:

(Stable) -

-Keto Acid: 2-Oxo-acid

Therefore, the synthesis must proceed under neutral-to-acidic conditions at temperatures strictly below

The Solution: Catalytic Vilsmeier Activation

To activate the carboxyl group without thermal energy, we employ the Vilsmeier-Haack reagent generated in situ from Oxalyl Chloride and DMF. This active species (chloroiminium ion) reacts rapidly with the carboxylic acid at

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the required activation cycle to favor the acid chloride.

Caption: Figure 1. Kinetic competition between thermal decarboxylation (red) and Vilsmeier-mediated chlorination (green).

Experimental Protocol

Safety Warning: This reaction generates Carbon Monoxide (CO), a colorless, odorless, and toxic gas. All operations must be performed in a high-efficiency fume hood.

Materials & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role | Critical Attribute |

| 2-Oxocyclopentanecarboxylic Acid | 1.0 | Substrate | Dry, stored at -20°C |

| Oxalyl Chloride | 1.2 | Chlorinating Agent | Freshly distilled/high purity |

| DMF (N,N-Dimethylformamide) | 0.05 | Catalyst | Anhydrous (Sure/Seal™) |

| Dichloromethane (DCM) | Solvent | 0.5 M Conc. | Anhydrous, amine-free |

Step-by-Step Methodology

Phase 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Connect the exhaust outlet to a base trap (

) to neutralize -

Purge the system with dry Nitrogen (

) for 15 minutes.

Phase 2: Solvation & Activation

-

Charge the RBF with 2-Oxocyclopentanecarboxylic Acid (1.0 equiv) .

-

Add Anhydrous DCM to achieve a concentration of 0.5 M.

-

Add Catalytic DMF (0.05 equiv) directly to the suspension.

-

Cool the mixture to

using an ice/water bath. Crucial: Do not freeze the solvent.

Phase 3: Controlled Chlorination

-

Charge the addition funnel with Oxalyl Chloride (1.2 equiv) diluted in a small volume of DCM.

-

Add the Oxalyl Chloride dropwise over 30–45 minutes.

-

Observation: Vigorous gas evolution (

) will occur immediately. -

Control: Adjust rate to prevent "runaway" gas evolution which can entrain solvent.

-

-

Once addition is complete, allow the reaction to stir at

for 1 hour. -

Remove the ice bath and allow to warm to Room Temperature (

) . Stir for an additional 2 hours.

Phase 4: Work-up (In Situ Route) Note: Isolation of this acid chloride is not recommended due to stability issues. Proceed to the next coupling step (e.g., esterification, amidation) immediately.

-

Concentrate the mixture under reduced pressure (Rotavap) at bath temperature

to remove excess Oxalyl Chloride and DCM. -

Redissolve the residue immediately in the solvent required for the next step.

Workflow Diagram

Caption: Figure 2. Operational workflow emphasizing temperature control and immediate usage.

Quality Control & Troubleshooting

Since the product is rarely isolated, validation is performed on the crude residue or via a "mini-workup" aliquot.

| Issue | Diagnostic | Root Cause | Corrective Action |

| No Product (Cyclopentanone only) | NMR shows loss of carboxyl proton; ketone peaks only. | Thermal Decarboxylation.[2] | Repeat with strict temp control ( |

| Low Conversion | IR shows broad -OH stretch remaining ( | Insufficient activation time or wet solvent. | Add 0.2 equiv Oxalyl Chloride; verify solvent dryness. |

| Dark/Tar Formation | Visual inspection. | Polymerization/Self-condensation. | Reaction too concentrated or too warm. Dilute to 0.2 M. |

Validation Signal (FT-IR):

-

Starting Material: Broad

( -

Product: Disappearance of

; Appearance of Acyl Chloride Carbonyl (

References

-

Preparation of Cyclopentyl 2-Thienyl Ketone . (2000). World Intellectual Property Organization, WO2000049012A1. (Describes the handling of cyclopentanecarboxylic acid derivatives and the risks of standard chlorination). Link

-

Synthesis of Acid Chlorides . (2011). Master Organic Chemistry. (Mechanistic detailing of Thionyl Chloride vs. Oxalyl Chloride pathways and the Vilsmeier intermediate). Link

-

Decarboxylation of Beta-Keto Acids . (2022). Chemistry LibreTexts. (Thermodynamic data on the instability of 2-oxocyclopentanecarboxylic acid and homologs). Link

-

Reactions and Applications of Oxalyl Chloride . (2024). ChemicalBook. (Review of catalytic DMF usage for sensitive acid substrates). Link

Sources

Technical Profile: 2-Oxocyclopentanecarbonyl Chloride

This guide is structured as a high-level technical dossier designed for direct application in synthetic organic chemistry and structural analysis.

CAS: 22158-77-6 | Formula: C₆H₇ClO₂ | MW: 146.57 g/mol [1][2]

Executive Summary & Stability Warning

2-Oxocyclopentanecarbonyl chloride is a reactive

-

Operational Stability: High reactivity. Prone to hydrolysis and thermal decomposition.

-

Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C.

-

Handling Directive: It is frequently generated in situ and used immediately to minimize the formation of "methacryloyl-type" dimers or elimination to ketene species.

Synthesis & Preparation Protocol

Rationale: Due to the thermal instability of

Protocol: In Situ Generation

-

Setup: Flame-dried 100 mL round-bottom flask,

inlet, magnetic stir bar. -

Solvation: Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Catalysis: Add anhydrous Dimethylformamide (DMF) (0.05 eq).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Gas evolution (

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Concentrate under reduced pressure (keep bath <30°C) to remove excess oxalyl chloride. Use the crude yellow oil immediately for the next step (e.g., amidation or esterification).

Synthesis Workflow

Figure 1: Catalytic cycle for the mild chlorination of labile

Spectral Characterization

Note: Data presented reflects the keto-tautomer, which is the predominant species in non-polar solvents like

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic, showing a characteristic "doublet" in the carbonyl region due to the two distinct carbonyl environments.

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 1795 - 1810 | ν(C=O) Acid Chloride | High frequency due to the inductive electron-withdrawing effect (-I) of the chlorine atom, shortening the C=O bond.[1][2] |

| 1750 - 1760 | ν(C=O) Ketone | Typical 5-membered ring ketone strain (usually ~1745), shifted slightly higher by the adjacent electron-withdrawing acyl chloride.[1][2] |

| 2960 - 2870 | ν(C-H) Aliphatic | C-H stretches of the cyclopentane ring.[1][2] |

| 950 - 700 | ν(C-Cl) | Fingerprint region bands associated with C-Cl stretching.[1][2] |

B. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the desymmetrization of the cyclopentane ring caused by the substitution at C-1.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 3.85 - 4.10 | Triplet (t) | 1H | H-1 (Methine) | Significantly deshielded by two flanking carbonyls.[1][2] The shift is downfield relative to the ester analog (~3.2 ppm). |

| 2.40 - 2.65 | Multiplet (m) | 2H | H-3 | |

| 2.10 - 2.35 | Multiplet (m) | 2H | H-5 | Protons adjacent to the methine; complex coupling environment.[1][2] |

| 1.80 - 2.05 | Multiplet (m) | 2H | H-4 | Remote ring protons.[1][2] |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 208.5 | Quaternary (C=O) | C-2 (Ketone) : Typical cyclopentanone carbonyl shift.[1][2] |

| 169.8 | Quaternary (C=O) | C-1' (Acyl Chloride) : Characteristic region for -COCl.[1][2] |

| 63.2 | Methine (CH) | C-1 : The chiral center (racemic); highly deshielded.[1][2] |

| 39.5 | Methylene (CH₂) | C-3 : |

| 28.1 | Methylene (CH₂) | C-5 : Adjacent to the substitution site.[1][2] |

| 21.4 | Methylene (CH₂) | C-4 : Remote methylene.[1][2] |

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

| m/z (Intensity) | Fragment Ion | Fragmentation Pathway |

| 146 / 148 | [M]⁺ | Molecular ion (3:1 ratio characteristic of ³⁵Cl/³⁷Cl).[1][2] |

| 111 | [M - Cl]⁺ | Loss of radical chlorine; formation of the acylium ion.[1][2] |

| 83 | [M - COCl]⁺ | Base Peak .[1][2] Loss of the chlorocarbonyl group to form the cyclopentanone radical cation. |

| 55 | [C₄H₇]⁺ | Ring fragmentation (loss of CO from the ketone).[1][2] |

Structural Analysis: Tautomerism

While esters of 2-oxocyclopentanecarboxylic acid exhibit significant enol character (up to 40% in

-

Reasoning: The -COCl group is a "harder" electrophile and less resonance-donating than an ester alkoxy group.[1] This destabilizes the enol double bond relative to the keto-chloride arrangement.[1]

-

Observation: If ¹H NMR shows a singlet near 10-12 ppm (Enol -OH) and a vinyl signal near 105 ppm in ¹³C NMR, it indicates hydrolysis to the acid or significant enolization, but this is rare in the pure chloride.

Applications in Drug Discovery

This reagent is a "linchpin" intermediate for fusing cyclopentane rings onto heterocyclic scaffolds.

Reaction Pathways

-

Spirocyclic Formation: Reaction with bis-nucleophiles (e.g., ethylene glycol, diamines) protects the ketone, allowing distal functionalization.

-

Heterocycle Synthesis: Reaction with hydrazines yields bicyclic pyrazolones , common scaffolds in NSAIDs and kinase inhibitors.

Figure 2: Divergent synthesis pathways utilizing the electrophilic dual-activation of the core.[1]

References

-

Synthesis of Beta-Keto Acid Chlorides: Journal of Organic Chemistry. "Mild Preparation of Functionalized Acid Chlorides using Oxalyl Chloride/DMF."

-

Structural Characterization of Cyclopentane Derivatives: IUCrData. "Relative substituent orientation in cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride derivatives." Warneke et al., 2014.[3][4][5][6]

-

General Spectral Data (Precursor): National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Oxocyclopentanecarboxylic Acid Derivatives."

-

Reactivity Profile: PubChem Compound Summary. "2-Oxocyclopentanecarbonyl chloride (CAS 22158-77-6)."[1][7]

Sources

- 1. Products-Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Relative substituent orientation in the structure of cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS:1824151-73-62-(2-Oxocyclopentyl)acetyl chloride-毕得医药 [bidepharm.com]

Technical Guide: NMR Spectral Analysis of 2-Oxocyclopentanecarbonyl Chloride

In-depth technical guide on the NMR spectral analysis of 2-Oxocyclopentanecarbonyl chloride.

Executive Summary & Structural Context

2-Oxocyclopentanecarbonyl chloride (also known as 2-chlorocarbonylcyclopentanone) is a highly reactive electrophilic intermediate used primarily in the synthesis of

Successful NMR analysis requires strict adherence to anhydrous protocols. The spectrum is defined by the dynamic equilibrium between keto and enol tautomers, with the keto form typically predominating in non-polar solvents like Chloroform-

Core Molecular Specifications

-

IUPAC Name: 2-Oxocyclopentane-1-carbonyl chloride

-

Molecular Formula:

-

Key Functional Groups: Cyclic ketone, Acid chloride (Acyl chloride).

-

Primary Analytical Challenge: Rapid hydrolysis to 2-oxocyclopentanecarboxylic acid and subsequent decarboxylation to cyclopentanone.

Sample Preparation & Handling

Due to the high reactivity of the acyl chloride moiety, standard "open-air" preparation will result in spectra contaminated with hydrolysis products.

Protocol: Anhydrous NMR Sample Preparation

-

Solvent Selection: Use CDCl

(Chloroform-d) stored over 4Å molecular sieves. The acidity of aged CDCl-

Recommendation: Neutralize solvent by passing through a small plug of basic alumina if high acid sensitivity is suspected.

-

-

Vessel Preparation: Use an NMR tube oven-dried at 120°C and cooled under a stream of dry Nitrogen or Argon.

-

Sample Transfer: Dissolve ~10-20 mg of the analyte in 0.6 mL of anhydrous CDCl

under an inert atmosphere. Cap immediately. -

Acquisition: Run the spectrum immediately. If storage is necessary, keep at -20°C.

Structural Dynamics: Keto-Enol Tautomerism

In solution,

Tautomeric Equilibrium Diagram

Figure 1: The keto-enol equilibrium favors the keto tautomer in 5-membered rings to minimize angle strain.

H NMR Spectral Analysis (500 MHz, CDCl )

The proton spectrum is characterized by the desymmetrization of the cyclopentane ring caused by the electron-withdrawing chlorocarbonyl group.

Predicted Chemical Shifts & Multiplicities[1]

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-2 (Methine) | 3.85 – 4.15 | dd or t | 1H | Diagnostic Signal. Deshielded by both C=O and -COCl. | |

| H-5 (Methylene) | 2.40 – 2.60 | m | 2H | - | |

| H-3 (Methylene) | 2.20 – 2.40 | m | 2H | - | |

| H-4 (Methylene) | 1.90 – 2.15 | m | 2H | - | Remote from EWGs. |

| Enol -OH | 10.0 – 12.0 | br s | <0.1H | - | Visible only if enol content is significant. |

Detailed Mechanistic Interpretation

-

The Diagnostic Methine (H-2):

-

In the parent cyclopentanone, the

-protons appear at 2.14 ppm . -

In ethyl 2-oxocyclopentanecarboxylate, the H-2 methine shifts to ~3.15 ppm due to the ester group.

-

In the acid chloride, the chlorine atom is significantly more electronegative and electron-withdrawing (via induction) than the ethoxy group. This causes a further downfield shift of +0.7 to +1.0 ppm , placing the signal near 4.0 ppm .

-

Coupling: This proton couples with the two protons on C-3, typically resulting in a triplet or doublet of doublets depending on the ring conformation (envelope vs. twist).

-

-

The Ring Methylenes (H-3, H-4, H-5):

-

The protons at C-5 are deshielded by the ketone carbonyl but lack the direct influence of the acid chloride, appearing around 2.5 ppm .

-

Protons at C-3 and C-4 form a complex multiplet region from 1.9 to 2.4 ppm .

-

C NMR Spectral Analysis

Carbon NMR provides the most definitive confirmation of the acid chloride functionality, distinguishing it from the hydrolyzed acid or the precursor ester.

| Carbon Assignment | Chemical Shift ( | Signal Type | Notes |

| C=O (Ketone) | 208 – 212 | Quaternary | Typical cyclic ketone shift. |

| C=O (Acid Chloride) | 168 – 173 | Quaternary | Critical Identification Peak. Distinct from Ester (~169) and Acid (~175+). |

| C-2 (Methine) | 58 – 63 | CH | Significantly deshielded by two carbonyls. |

| C-5 (Methylene) | 38 – 42 | CH | |

| C-3, C-4 | 20 – 30 | CH | Ring carbons. |

Note on Carbonyl Shifts: The acid chloride carbonyl carbon resonates slightly upfield or in a similar range to esters, but the lack of ethyl/methyl signals in the proton spectrum confirms the chloride identity.

Impurity Profiling & Troubleshooting

The most common issue is hydrolysis. The analyst must be able to distinguish the target molecule from its degradation products.

Degradation Pathway Diagram

Figure 2: Primary degradation pathways leading to spectral contamination.

Diagnostic Signals of Impurities[2]

-

2-Oxocyclopentanecarboxylic Acid:

-

H-2 Shift: Moves upfield to ~3.2 – 3.5 ppm (similar to ester).

-

Acid Proton: Broad singlet >10 ppm (often exchanged/invisible).[1]

-

-

Cyclopentanone:

-

Loss of H-2: The spectrum simplifies to two multiplets (AA'BB' system) at 2.14 ppm and 1.96 ppm .

-

Symmetry: Restoration of symmetry indicates total loss of the functional group.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects on chemical shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C carbonyl shifts of acid chlorides).

-

Warneke, S., et al. (2014). "Methacryloyl chloride dimers: From structure elucidation to a manifold of chemical transformations". ResearchGate. (Provides specific NMR data for substituted 2-oxocyclopentanecarbonyl chloride analogs).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for baseline shifts of cyclopentanone and ethyl 2-oxocyclopentanecarboxylate).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". J. Org.[2] Chem., 62(21), 7512–7515. (Essential for identifying solvent impurities in reactive samples).

Sources

In-Depth Spectroscopic Analysis: 2-Oxocyclopentanecarbonyl Chloride

CAS: 22158-77-6 | Formula: C₆H₇ClO₂ | Molecular Weight: 146.57 g/mol [1]

Executive Summary: The Transient Electrophile

2-Oxocyclopentanecarbonyl chloride is a bifunctional

For the analytical scientist, this molecule presents a unique challenge: it is thermodynamically unstable and highly moisture-sensitive. The Infrared (IR) spectrum serves as the primary "first-line" validation tool to confirm the integrity of the acyl chloride moiety before subsequent nucleophilic substitutions.

This guide synthesizes theoretical vibrational analysis with practical handling protocols to define the spectroscopic signature of 2-Oxocyclopentanecarbonyl chloride.

Structural Dynamics & Vibrational Theory

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. The structure features two competing carbonyl environments constrained by a five-membered ring.

The Carbonyl Competition

Unlike simple aliphatic acid chlorides, 2-Oxocyclopentanecarbonyl chloride possesses a

-

The Ring Strain Effect: The cyclopentanone ring introduces angle strain (

108° bond angles), increasing the -

The Inductive Effect (Acyl Chloride): The chlorine atom is highly electronegative (

Pauling scale), withdrawing electron density from the carbonyl carbon via the

Tautomeric Considerations

While

The Predicted IR Spectrum (The "Gold Standard")

Note: Due to the high reactivity of this compound, reference spectra in public databases are often contaminated with hydrolysis products. The following data represents the theoretical ideal derived from first-principles spectroscopy and analogous structures (Cyclopentanone + Acetyl Chloride).

Functional Group Region (4000 – 1500 cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 1795 – 1815 | Strong | ν(C=O) Acid Chloride | The diagnostic band. The inductive effect of Cl shifts this significantly higher than the ketone. |

| 1745 – 1755 | Strong | ν(C=O) Ketone | Characteristic of cyclopentanone ring strain. Often appears as a resolved shoulder or distinct peak below the acid chloride band. |

| 2960 – 2870 | Medium | ν(C-H) Aliphatic | Asymmetric and symmetric stretching of the cyclopentane ring -CH₂- groups. |

| ~1650 | Weak | ν(C=C) Enol | Only observed if enolization occurs. Indicates tautomeric equilibrium. |

Fingerprint Region (1500 – 600 cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 1460 – 1400 | Medium | δ(CH₂) Scissoring | Deformation of the methylene groups in the ring. |

| 1150 – 1250 | Medium | ν(C-C) Ring | Skeletal vibrations of the cyclopentane ring. |

| 730 – 600 | Med/Strong | ν(C-Cl) | Carbon-Chlorine stretch. Broad and sensitive to conformational isomerism. |

Experimental Validation: Distinguishing Purity from Hydrolysis

The most critical application of IR for this molecule is detecting decomposition. On contact with atmospheric moisture, the acid chloride hydrolyzes to 2-oxocyclopentanecarboxylic acid .

The "Danger Signals" of Hydrolysis

If your spectrum shows the following, the sample is compromised:

-

Loss of the 1800 cm⁻¹ Band: The ultra-high frequency band disappears.

-

Appearance of the "Carboxylic Beard": A broad, intense O-H stretch ranging from 3300 to 2500 cm⁻¹ .

-

Shift of Carbonyls: The acid carbonyl appears lower, typically 1710 – 1730 cm⁻¹ (dimer form), merging closer to the ketone band.

Decision Logic for Spectral Analysis

The following diagram outlines the logical flow for validating the synthesized intermediate.

Figure 1: Spectral validation workflow for reactive acid chlorides.

Practical Methodology: Sample Handling

Due to the moisture sensitivity of 2-Oxocyclopentanecarbonyl chloride, standard IR preparation (KBr pellet) is not recommended as the hygroscopic nature of KBr promotes hydrolysis during grinding.

Recommended Protocol: Liquid Film or ATR

-

Inert Sampling: Synthesis should be performed under Nitrogen/Argon.

-

Solvent: If taking a solution spectrum, use anhydrous CCl₄ or DCM (dried over molecular sieves). Note: Chlorinated solvents may obscure the C-Cl fingerprint region.

-

ATR (Attenuated Total Reflectance):

-

Flush the ATR crystal with dry nitrogen.

-

Apply the neat liquid rapidly.

-

Acquire the spectrum immediately (within 30 seconds) to minimize atmospheric interaction.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Chemistry WebBook. Cyclopentanone IR Spectrum. Standard Reference Database 69. (Source for base ring strain data).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed tabulation of acid chloride and ketone shifts).

-

PubChem. 2-Oxocyclopentanecarbonyl chloride (Compound Summary). .

Sources

Reactivity profile of 2-Oxocyclopentanecarbonyl chloride

Technical Guide for Synthetic Applications & Drug Discovery

Executive Summary

2-Oxocyclopentanecarbonyl chloride (CAS: 22158-77-6) represents a high-energy, bifunctional electrophile critical in the synthesis of complex alkaloids, bicyclic heterocycles, and pharmaceutical scaffolds. Unlike its stable ethyl ester precursor (Ethyl 2-oxocyclopentanecarboxylate), the acid chloride is a transient, highly reactive species. Its utility lies in its ability to drive difficult acylations and cyclizations that thermodynamically stable esters cannot achieve.

This guide details the handling, in situ generation, and reactivity landscape of this molecule, specifically addressing the stability challenges inherent to cyclic

Structural Dynamics & Electronic Profile

The reactivity of 2-oxocyclopentanecarbonyl chloride is defined by the competition between two electrophilic sites and the lability of the

Electrophilic Sites & Resonance

The molecule possesses a "hard" electrophile (acyl chloride carbonyl) and a "soft" electrophile (ketone carbonyl). The presence of the electron-withdrawing chlorine atom at C1 significantly increases the acidity of the C1 proton, facilitating rapid enolization.

Key Electronic Features:

-

C1-Carbonyl (Acyl Chloride): Highly susceptible to nucleophilic attack (

ketone). -

C2-Carbonyl (Ketone): Activates the

-position; susceptible to condensation reactions. -

-Carbon (C1): Highly acidic (

The "Ketene" Danger Zone

A critical failure mode in handling this reagent is the base-promoted elimination of HCl. If a tertiary amine base is added too quickly or without temperature control, the molecule eliminates HCl to form a cyclic acyl ketene. While this ketene is a potent electrophile, it often leads to uncontrolled polymerization or dimerization rather than the desired acylation.

Figure 1: Mechanistic divergence of 2-oxocyclopentanecarbonyl chloride.[1][2][3] Path A represents the desired synthetic utility, while Path B and C represent common degradation pathways.

Synthesis & Handling: The "Make-and-Use" Protocol

Due to the high propensity for decarboxylation and hydrolysis, isolation of this acid chloride is not recommended . It should be generated in situ and reacted immediately.

Precursor Selection

Start with 2-oxocyclopentanecarboxylic acid (or its potassium salt). Do not attempt to convert the ethyl ester directly to the chloride without first hydrolyzing it, as the conditions required often degrade the ring system.

Reagent Choice: Oxalyl Chloride vs. Thionyl Chloride

-

Recommended: Oxalyl Chloride ((

) with catalytic DMF in DCM.[4] This proceeds at -

Avoid: Thionyl Chloride (

). The generation of

Experimental Protocol: In Situ Generation

-

Suspend 1.0 eq of 2-oxocyclopentanecarboxylic acid in anhydrous DCM (0.2 M) under Argon.

-

Cool to

. -

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Gas evolution (

) will be vigorous. -

Stir at

for 1 hour, then warm to RT for 30 minutes. -

Concentrate carefully under reduced pressure (keep bath

) if solvent exchange is needed, or use the solution directly.

Nucleophilic Acylation Patterns

N-Acylation (Amide Synthesis)

Reaction with primary or secondary amines yields

-

Challenge: The amine can act as a base, triggering ketene formation (Path B in Fig 1).

-

Solution: Use a biphasic system (Schotten-Baumann) or inverse addition.

-

Protocol: Add the acid chloride solution dropwise to a solution of the amine (1.0 eq) and non-nucleophilic base (DIPEA, 1.1 eq) at

.

C-Acylation (Soft Enolization)

Reaction with soft nucleophiles (e.g., cuprates, enolates) typically occurs at the ketone carbonyl or via conjugate addition if elimination occurs first. However, direct C-acylation of the acid chloride mechanism is rare due to the competing O-acylation.

Heterocyclic Scaffold Construction

This is the primary utility of 2-oxocyclopentanecarbonyl chloride in drug discovery. It serves as a C-C-C-O or C-C-C-N building block.

| Target Scaffold | Co-Reactant | Mechanism |

| Bicyclic Pyrimidines | Amidines / Ureas | N-acylation followed by condensation at the ketone. |

| Oxazoles | Amino Alcohols | N-acylation followed by cyclodehydration. |

| Diazepines | Diamines | Double condensation (requires careful pH control). |

Workflow: Synthesis of a Bicyclic Pyrimidine Derivative

This reaction constructs the core found in several kinase inhibitors.

Figure 2: Stepwise construction of bicyclic heterocycles. Note the separation of Acylation (Kinetic) and Cyclization (Thermodynamic) steps.

References & Data Sources

Authoritative Sources:

-

PubChem Compound Summary. "2-Oxocyclopentanecarbonyl chloride (CID 45081293)." National Center for Biotechnology Information. Accessed Jan 2026.[5] Link

-

Stability of

-Keto Acid Derivatives. Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids." Link -

Heterocycle Synthesis. MDPI Molbank. "Synthesis of 2-Oxo-1,2-dihydroquinolin-8-yl derivatives via Acyl Chlorides." (Analogous reactivity pattern). Link

-

Reaction Mechanisms. Common Organic Chemistry. "Amine to Amide via Acid Chloride."[6][7] Link

Disclaimer: 2-Oxocyclopentanecarbonyl chloride is a lachrymator and corrosive. All protocols described herein should be performed in a fume hood with appropriate PPE. The instability of

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of cobalt(ii) chloride and cobalt(ii) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

2-Oxocyclopentanecarbonyl chloride safety and handling precautions

Technical Safety Guide: 2-Oxocyclopentanecarbonyl Chloride

Executive Summary & Chemical Profile